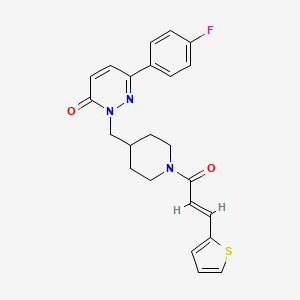![molecular formula C15H15NO B2700328 N-[(4-Methylphenyl)methyl]-N-prop-2-ynylbut-2-ynamide CAS No. 2411274-66-1](/img/structure/B2700328.png)
N-[(4-Methylphenyl)methyl]-N-prop-2-ynylbut-2-ynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-Methylphenyl)methyl]-N-prop-2-ynylbut-2-ynamide, also known as MPTP, is a synthetic compound that has been widely used in scientific research for its ability to selectively destroy dopaminergic neurons in the brain. This property has made MPTP a valuable tool in the study of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra of the brain.
Mecanismo De Acción
N-[(4-Methylphenyl)methyl]-N-prop-2-ynylbut-2-ynamide is converted to a toxic metabolite, MPP+, by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is then taken up by dopaminergic neurons via the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
The selective destruction of dopaminergic neurons by N-[(4-Methylphenyl)methyl]-N-prop-2-ynylbut-2-ynamide leads to a decrease in dopamine levels in the brain, which is the hallmark of Parkinson's disease. This results in motor deficits such as tremors, rigidity, and bradykinesia. N-[(4-Methylphenyl)methyl]-N-prop-2-ynylbut-2-ynamide has also been shown to induce neuroinflammation and oxidative stress, which are thought to contribute to the pathogenesis of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[(4-Methylphenyl)methyl]-N-prop-2-ynylbut-2-ynamide in lab experiments include its ability to selectively destroy dopaminergic neurons in the brain, which allows for the creation of animal models of Parkinson's disease. This has facilitated the study of the underlying mechanisms of the disease and the development of potential therapies. However, the use of N-[(4-Methylphenyl)methyl]-N-prop-2-ynylbut-2-ynamide in lab experiments is limited by its toxicity and potential for off-target effects. Careful dosing and administration are required to minimize these effects.
Direcciones Futuras
1. Development of new animal models of Parkinson's disease that more closely mimic the human disease.
2. Identification of new targets for the treatment of Parkinson's disease based on the underlying mechanisms of N-[(4-Methylphenyl)methyl]-N-prop-2-ynylbut-2-ynamide toxicity.
3. Development of new therapies that can selectively protect dopaminergic neurons from N-[(4-Methylphenyl)methyl]-N-prop-2-ynylbut-2-ynamide-induced toxicity.
4. Investigation of the role of neuroinflammation and oxidative stress in the pathogenesis of Parkinson's disease.
5. Development of new imaging techniques to monitor the progression of Parkinson's disease and the effects of potential therapies.
Métodos De Síntesis
N-[(4-Methylphenyl)methyl]-N-prop-2-ynylbut-2-ynamide can be synthesized by the reaction of 4-methylbenzyl chloride with propargylamine in the presence of a palladium catalyst. The resulting product is then converted to N-[(4-Methylphenyl)methyl]-N-prop-2-ynylbut-2-ynamide by treatment with acetic anhydride and sodium acetate.
Aplicaciones Científicas De Investigación
N-[(4-Methylphenyl)methyl]-N-prop-2-ynylbut-2-ynamide has been extensively used in scientific research to create animal models of Parkinson's disease. When administered to animals, N-[(4-Methylphenyl)methyl]-N-prop-2-ynylbut-2-ynamide selectively destroys dopaminergic neurons in the brain, leading to motor deficits that mimic the symptoms of Parkinson's disease in humans. This has allowed researchers to study the underlying mechanisms of the disease and develop potential therapies.
Propiedades
IUPAC Name |
N-[(4-methylphenyl)methyl]-N-prop-2-ynylbut-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-4-6-15(17)16(11-5-2)12-14-9-7-13(3)8-10-14/h2,7-10H,11-12H2,1,3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXLMZXKEWXLCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N(CC#C)CC1=CC=C(C=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-oxo-1-phenyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrrolidine-3-carboxamide](/img/structure/B2700245.png)
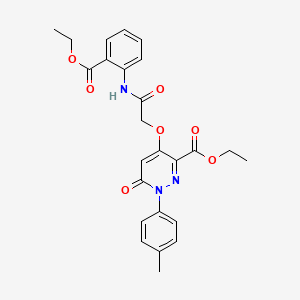
![7-hexyl-8-[(2E)-2-[(2-hydroxy-3-methoxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2700248.png)
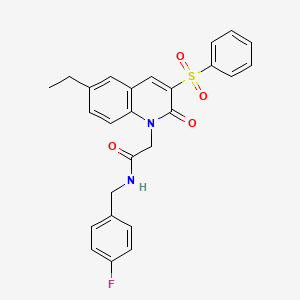

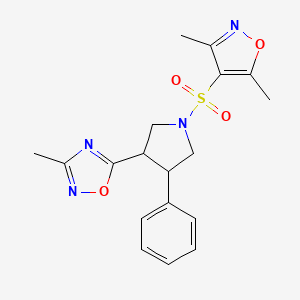
![(E)-2-cyano-N-(2,5-dichlorophenyl)-3-[4-(N-methylanilino)-3-nitrophenyl]prop-2-enamide](/img/structure/B2700256.png)
![2-{[1-(6-methylpyrazin-2-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2700258.png)
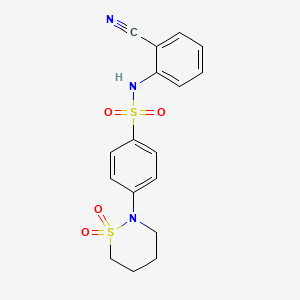
![1-[(4-Chlorophenyl)methyl]-5,5-dimethylimidazolidine](/img/structure/B2700261.png)
![Imidazo[1,2-a]pyridine-8-carboximidamide;dihydrochloride](/img/structure/B2700264.png)

![N-(2-hydroxyethyl)-2-{4-[5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenoxy}acetamide](/img/structure/B2700267.png)
